molecular formula C18H20ClN5 B2769788 1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946304-32-1

1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2769788
CAS RN: 946304-32-1
M. Wt: 341.84
InChI Key: BXLYHHUSVRXLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C18H20ClN5 and its molecular weight is 341.84. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including compounds like 1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, have been studied for their affinity to adenosine receptors. In a study by Harden, Quinn, and Scammells (1991), various analogues of this compound exhibited significant A1 adenosine receptor affinity. They synthesized two series of these analogues, focusing on substitutions at the N1 and N5 positions, and found that certain substitutions enhanced overall activity. This indicates potential applications in therapies targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).

Antimicrobial and Antifungal Applications

Pyrazolo[3,4-d]pyrimidines have been reported for their antimicrobial and antifungal properties. Beyzaei et al. (2017) synthesized new derivatives of 4-amino-pyrazolo[3,4-d]pyrimidines and evaluated their antibacterial efficacy against various pathogenic bacteria. The study highlighted the potential of these compounds as antimicrobial agents, which can be extended to derivatives like 1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (Beyzaei et al., 2017).

Anticancer Activity

These compounds have also been explored for their anticancer properties. A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for cytotoxic activities against cancer cell lines. The findings suggest that modifications in the pyrazolo[3,4-d]pyrimidine structure can lead to potent anticancer agents, indicating potential research applications for 1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine in oncology (Rahmouni et al., 2016).

Herbicidal Activity

Another area of research is the herbicidal activity of pyrazolo[3,4-d]pyrimidines. Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity. Some of these compounds showed significant inhibition against various plants, suggesting potential applications in agriculture for derivatives like 1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (Luo et al., 2017).

Neurological Applications

The pyrazolo[3,4-d]pyrimidine structure has been studied for neurological applications as well. In research on alpha 1-adrenoceptor antagonists, novel arylpiperazines, including pyrazolo[3,4-d]pyrimidine derivatives, were identified as subtype-selective antagonists. This suggests potential applications in neurological disorders or conditions related to alpha 1-adrenoceptors (Elworthy et al., 1997).

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-12-5-7-23(8-6-12)17-15-10-22-24(18(15)21-11-20-17)16-4-3-14(19)9-13(16)2/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLYHHUSVRXLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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